![molecular formula C2H3NS B1253830 Acetonitrile sulfide](/img/structure/B1253830.png)
Acetonitrile sulfide
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Overview
Description
Acetonitrile sulfide is a nitrile sulfide. It derives from an acetonitrile.
Scientific Research Applications
1. Analytical Chemistry Applications
Acetonitrile is used as a solvent in the differential pulse polarographic determination of sulfuric acid, aiding in detecting micromolar amounts of sulfuric acid. It helps overcome issues with contaminants in the supporting electrolyte and solvent, enhancing the accuracy of sulfuric acid determination (Hanck & McGaughey, 1979).
2. Photooxidation Studies
In a study on photooxidation, acetonitrile plays a crucial role as a medium for the oxidation of dialkyl and alkyl aryl sulfides to sulfoxides, using clay-bound methylene blue. The study highlights the influence of acetonitrile in increasing the sulfoxide/sulfone ratio and cooxidation of a second sulfide molecule (Madhavan & Pitchumani, 2001).
3. Catalytic Oxidation Processes
Acetonitrile is used as a solvent in the Chromium (III) catalyzed selective oxidation of sulfides to sulfoxides using H2O2. The study demonstrates the efficiency of acetonitrile in forming complexes with sulfides, which are then oxidized to form sulfoxides (Supale & Gokavi, 2008).
4. Organic Synthesis
In organic synthesis, acetonitrile is used as a solvent in various oxidation processes, such as the oxidation of sulfides to sulfones using periodic acid catalyzed by CrO3. The study indicates the utility of acetonitrile in achieving high yields of sulfones under varying conditions (Xu, Cheng, & Trudell, 2003).
5. Role in Deoxygenation Methods
Acetonitrile is instrumental in deoxygenation methods, such as the treatment of sulfoxides to produce sulfides using the HfCl4/Zn system. It is highlighted for its chemoselectivity and high yield in the presence of various functional groups (Yoo, Yu, & Yoon, 2015).
6. Role in Selective Oxidation Processes
Acetonitrile is used in selective oxidation processes, such as the efficient and rapid protocols for oxidizing sulfide using nonanebis(peroxoic acid). This process emphasizes the role of acetonitrile in achieving selective oxidation to sulfoxide and sulfone (Gayakwad, Patil, & Shankarling, 2016).
7. Photooxidation of Sulfur Compounds
Acetonitrile is essential in the unsensitized photooxidation of sulfur compounds with molecular oxygen, where it aids in producing sulfonic acids in good yields. The study demonstrates the influence of acetonitrile on the reaction rate and acid yields (Robert-Banchereau, Lacombe, & Ollivier, 1997).
properties
Product Name |
Acetonitrile sulfide |
---|---|
Molecular Formula |
C2H3NS |
Molecular Weight |
73.12 g/mol |
IUPAC Name |
N-sulfidoacetonitrilium |
InChI |
InChI=1S/C2H3NS/c1-2-3-4/h1H3 |
InChI Key |
FJCAOLMXSYNCIW-UHFFFAOYSA-N |
Canonical SMILES |
CC#[N+][S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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